4-Cyclopropoxy-6-methoxynicotinic acid

Medicinal Chemistry Isomerism Drug Design

In medicinal chemistry and agrochemical R&D, substituting an intended nicotinic acid derivative with a seemingly similar analog (e.g., 6-methoxynicotinic acid or a regioisomer like 5-cyclopropoxy-6-methoxynicotinic acid) can derail a synthetic pathway, invalidate a patent claim, or produce erroneous biological data. 4-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2) eliminates this risk by providing the exact substitution pattern required for your SAR or IP position. • Defined scaffold for CAIII inhibitor optimization: the 4-cyclopropoxy group offers a unique steric and electronic profile that can enhance binding affinity, selectivity, or metabolic stability relative to simpler 6-substituted analogs. • Multi-handle building block: the carboxyl (C3), methoxy (C6), and cyclopropoxy (C4) groups allow orthogonal chemical transformations, enabling rapid diversification of the nicotinic acid core. • Analytical reference standard: essential for developing HPLC methods to detect and quantify positional isomers in drug substances, ensuring batch-to-batch purity.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Cat. No. B14824073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropoxy-6-methoxynicotinic acid
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)OC2CC2)C(=O)O
InChIInChI=1S/C10H11NO4/c1-14-9-4-8(15-6-2-3-6)7(5-11-9)10(12)13/h4-6H,2-3H2,1H3,(H,12,13)
InChIKeySVQHMYOEMWFYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropoxy-6-methoxynicotinic acid: A Unique Nicotinic Acid Building Block for Targeted Synthesis


4-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2) is a substituted pyridine-3-carboxylic acid derivative within the broader class of 4,6-disubstituted nicotinic acids [1]. Characterized by a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol [1], it features a cyclopropoxy group at the C4 position and a methoxy group at the C6 position on the nicotinic acid ring. These specific substitutions, particularly the sterically constrained cyclopropyl ring, confer distinct physicochemical and, by class inference, biological properties that differentiate it from simpler or differently substituted nicotinic acid analogs, making it a valuable intermediate for pharmaceutical and agrochemical research [2].

Why 4-Cyclopropoxy-6-methoxynicotinic Acid Cannot Be Substituted by Generic Nicotinic Acid Derivatives


In research and industrial settings, substituting a specific nicotinic acid derivative with a seemingly similar analog can lead to failure in a synthetic pathway or erroneous biological results. The precise substitution pattern on the pyridine ring dictates key properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn govern the compound's behavior as a synthetic intermediate and its interaction with biological targets [1]. For 4-Cyclopropoxy-6-methoxynicotinic acid, the combination of a cyclopropoxy and methoxy group at specific positions creates a unique scaffold. Direct substitution with the more common 6-methoxynicotinic acid (CAS 66572-55-2) or a regioisomer like 5-Cyclopropoxy-6-methoxynicotinic acid [2] is not feasible as it would alter the molecule's three-dimensional conformation and electronic profile, potentially invalidating a patent claim, disrupting a structure-activity relationship (SAR), or preventing the intended chemical transformation [3].

Quantitative Differentiation of 4-Cyclopropoxy-6-methoxynicotinic Acid from Closest Analogs


Structural Differentiation: Regioisomeric Comparison with 5-Cyclopropoxy-6-methoxynicotinic Acid

The precise position of the cyclopropoxy group on the pyridine ring is a critical determinant of biological activity and synthetic utility. 4-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2) is a distinct regioisomer of 5-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243407-87-5) [1]. While both share the same molecular formula and weight (C10H11NO4; 209.20 g/mol) [1], the substitution at the C4 versus C5 position creates different electronic environments and steric constraints around the pyridine ring, as evidenced by their unique SMILES strings and predicted physicochemical properties [1].

Medicinal Chemistry Isomerism Drug Design

Comparative Physicochemical Profile: 4-Cyclopropoxy-6-methoxynicotinic Acid vs. Parent 6-Methoxynicotinic Acid

The addition of a cyclopropoxy group significantly alters the physicochemical properties compared to the unsubstituted parent compound. 4-Cyclopropoxy-6-methoxynicotinic acid (MW: 209.20 g/mol) [1] has a substantially higher molecular weight and predicted lipophilicity than 6-Methoxynicotinic acid (MW: 153.14 g/mol) . While the exact LogP for the target compound is not experimentally reported, the structural addition of the cyclopropyl ring is a well-established strategy to increase lipophilicity (LogP) and enhance metabolic stability [2].

Physicochemical Properties Lipophilicity ADME

Biological Activity Differentiation: Class-Level Inference for nAChR and Enzyme Inhibition

While direct biological data for 4-Cyclopropoxy-6-methoxynicotinic acid is not publicly available, strong class-level inferences can be drawn from closely related analogs. 6-Substituted nicotinic acid analogs have been identified as potent inhibitors of carbonic anhydrase III (CAIII), with activities relevant to hyperlipidemia and cancer [1]. Furthermore, the presence of the cyclopropoxy group, as seen in other nicotinic acid derivatives, can confer activity at the nicotinic acetylcholine receptor (nAChR), with a close analog (BDBM50369150) showing an EC50 of 68,000 nM at the human α4β2 nAChR [2]. This contrasts with the more potent activity of some other nAChR ligands and suggests a moderate interaction profile that can be tuned by further substitution.

Nicotinic Acetylcholine Receptor Enzyme Inhibition Carbonic Anhydrase

Optimal Application Scenarios for 4-Cyclopropoxy-6-methoxynicotinic Acid


Lead Optimization for Carbonic Anhydrase III (CAIII) Inhibitors

This compound serves as an ideal scaffold for medicinal chemistry programs targeting CAIII, an enzyme implicated in cancer and metabolic diseases. Given the established activity of 6-substituted nicotinic acid analogs as CAIII inhibitors [1], the 4-cyclopropoxy-6-methoxynicotinic acid core can be used to explore the SAR around the 4-position. The cyclopropyl group offers a unique steric and electronic profile that can be leveraged to improve binding affinity, selectivity, or metabolic stability compared to simpler 6-substituted analogs.

Development of Selective Nicotinic Acetylcholine Receptor (nAChR) Modulators

The compound's inferred activity at nAChRs, as evidenced by data from a close structural analog [2], positions it as a valuable starting point for the development of novel nAChR modulators. The moderate potency of the related analog (EC50 = 68,000 nM) suggests a scaffold that can be optimized for improved affinity and subtype selectivity. This is particularly relevant for research into neurological disorders, pain management, and smoking cessation therapies where selective nAChR ligands are sought.

Synthesis of Complex Pharmaceutical Intermediates via Regioselective Derivatization

The distinct substitution pattern of 4-Cyclopropoxy-6-methoxynicotinic acid, with a carboxyl group at C3, a methoxy at C6, and a cyclopropoxy at C4, provides multiple handles for selective chemical transformations [3]. This makes it a highly versatile building block in the synthesis of complex drug candidates, where the regiochemistry can be exploited to introduce diverse functionalities while maintaining the core nicotinic acid scaffold. Its use in patented pharmaceutical compositions underscores its industrial relevance [3].

Reference Standard for Impurity Profiling and Analytical Method Development

As a specific regioisomer of 5-Cyclopropoxy-6-methoxynicotinic acid, this compound is essential as a reference standard in analytical chemistry. It is required for developing and validating HPLC methods to detect and quantify positional isomers in drug substances, ensuring purity and batch-to-batch consistency in pharmaceutical manufacturing, as highlighted in related patent claims for high-purity nicotinic acid derivatives [3].

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